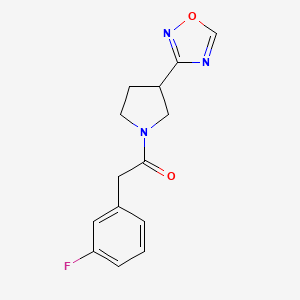![molecular formula C9H13IO2 B2417024 3-(Iodométhyl)-2-oxaspiro[4.4]nonan-1-one CAS No. 1630068-71-1](/img/structure/B2417024.png)
3-(Iodométhyl)-2-oxaspiro[4.4]nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Iodomethyl)-2-oxaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and an oxaspiro ring system
Applications De Recherche Scientifique
3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Materials Science: It is used in the design and synthesis of novel materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one typically involves the formation of the spirocyclic ring system followed by the introduction of the iodomethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable lactone with an alkylating agent can yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of 3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Mécanisme D'action
The mechanism of action of 3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one involves its interaction with molecular targets through its functional groups. The iodomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the spirocyclic structure can influence the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential as a drug candidate.
1,6-Dioxaspiro[4.4]nonane: Used in the synthesis of biologically active molecules and materials.
Propriétés
IUPAC Name |
3-(iodomethyl)-2-oxaspiro[4.4]nonan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO2/c10-6-7-5-9(8(11)12-7)3-1-2-4-9/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWJAXSDRYDXMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2=O)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid](/img/structure/B2416944.png)
![Methyl N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2416946.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide](/img/structure/B2416948.png)
![N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2416950.png)



![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2416958.png)

![11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2416960.png)
![8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2416961.png)

